Dicamba 1-azidopropane
CAS No.:
Cat. No.: VC16585459
Molecular Formula: C11H11Cl2N3O3
Molecular Weight: 304.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11Cl2N3O3 |
|---|---|
| Molecular Weight | 304.13 g/mol |
| IUPAC Name | 3-(3-azidopropyl)-2,5-dichloro-6-methoxybenzoic acid |
| Standard InChI | InChI=1S/C11H11Cl2N3O3/c1-19-10-7(12)5-6(3-2-4-15-16-14)9(13)8(10)11(17)18/h5H,2-4H2,1H3,(H,17,18) |
| Standard InChI Key | XUERTRCRALFPSD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C(=C1C(=O)O)Cl)CCCN=[N+]=[N-])Cl |
Introduction
Dicamba: Structural and Functional Overview
Chemical Identity
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a synthetic auxin herbicide with the molecular formula C₈H₆Cl₂O₃ and a molar mass of 221.04 g/mol . Its structure features a benzoic acid backbone with chlorine substituents at positions 3 and 6 and a methoxy group at position 2 (Figure 1) .
Figure 1: Structural formula of Dicamba.
Synthesis and Industrial Production
Industrial synthesis of Dicamba primarily follows the Kolbe-Schmitt carboxylation route:
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Phenolic Hydroxylation: 2,5-Dichlorophenol is converted to sodium 2,5-dichlorophenolate.
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Carboxylation: Reaction with CO₂ under supercritical conditions yields 3,6-dichlorosalicylic acid .
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O-Methylation: Dimethyl carbonate introduces the methoxy group to form Dicamba .
Table 1: Key Physicochemical Properties of Dicamba
| Property | Value |
|---|---|
| Melting Point | 114–116°C |
| Water Solubility (25°C) | 6.5 g/L (acid form) |
| pKa | 1.94 |
| LogP (Octanol-Water) | 2.21 |
Agricultural Applications
Dicamba targets broadleaf weeds in crops like corn, soybeans, and cereals. It disrupts plant growth by mimicking indole-3-acetic acid (IAA), causing uncontrolled cell division . Formulations include soluble concentrates (SL) and water-soluble granules (SG) .
1-Azidopropane: Properties and Reactivity
Chemical Profile
1-Azidopropane (C₃H₇N₃) is an alkyl azide with a linear propane chain and an azide (-N₃) group at the terminal carbon. It is highly reactive due to the instability of the azide functional group, which can undergo Staudinger reactions or decompose explosively under heat or shock.
Table 2: Key Properties of 1-Azidopropane
| Property | Value |
|---|---|
| Molecular Weight | 85.11 g/mol |
| Boiling Point | ~95°C (estimated) |
| Density | 0.92 g/cm³ (predicted) |
Synthetic Routes
1-Azidopropane is typically synthesized via nucleophilic substitution:
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Propyl Halide Precursor: 1-Bromopropane reacts with sodium azide (NaN₃) in polar solvents like DMF.
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Purification: Distillation under reduced pressure to isolate the volatile product.
Hypothetical Analysis of "Dicamba 1-Azidopropane"
Challenges in Synthesis
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Reactivity Conflicts: The azide group’s explosivity complicates high-temperature reactions required for esterification.
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Stability Concerns: Combined nitro and chloro groups could exacerbate decomposition risks.
Speculative Applications
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Prodrug Design: Azide-terminated chains might enable "click chemistry" for targeted herbicide delivery.
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Polymer Modification: Azides could facilitate conjugation with nanomaterials for controlled release.
Research Gaps and Recommendations
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Database Screening: Expand literature reviews to include non-English journals and preprint servers.
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Exploratory Synthesis: Test esterification of Dicamba with 1-azidopropane under inert, low-temperature conditions.
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Computational Modeling: Predict stability and reactivity using DFT (Density Functional Theory).
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